molecular formula C10H9NO3 B1452156 6-ethoxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1146290-20-1

6-ethoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B1452156
M. Wt: 191.18 g/mol
InChI Key: REGUKPZQIPNZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-2,3-dihydro-1H-indole-2,3-dione, otherwise known as 6-ethoxyindole-2,3-dione, is an organic compound containing a six-membered heterocyclic ring system. It has been used in scientific research as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material in the synthesis of pharmaceuticals and other organic compounds. This compound has become increasingly important in the field of organic synthesis due to its high reactivity and its ability to form a variety of derivatives.

Scientific Research Applications

Cancer Treatment

Scientific Field: Medical and Pharmaceutical Research

Methods of Application: While the specific methods of application for “6-ethoxy-2,3-dihydro-1H-indole-2,3-dione” are not mentioned, indole derivatives are generally used in drug formulations and administered to patients as part of their cancer treatment regimen .

Treatment of Various Disorders

Scientific Field: Medical and Pharmaceutical Research

Methods of Application: As with cancer treatment, indole derivatives are typically used in drug formulations and administered to patients as part of their treatment regimen . The specific methods of application for “6-ethoxy-2,3-dihydro-1H-indole-2,3-dione” are not mentioned.

Antiviral Activity

Scientific Field: Medical and Pharmaceutical Research

Methods of Application: While the specific methods of application for “6-ethoxy-2,3-dihydro-1H-indole-2,3-dione” are not mentioned, indole derivatives are generally used in drug formulations and administered to patients as part of their treatment regimen .

Anti-Inflammatory Activity

Scientific Field: Medical and Pharmaceutical Research

Methods of Application: While the specific methods of application for “6-ethoxy-2,3-dihydro-1H-indole-2,3-dione” are not mentioned, indole derivatives are generally used in drug formulations and administered to patients as part of their treatment regimen .

Anti-HIV Activity

Scientific Field: Medical and Pharmaceutical Research

Methods of Application: While the specific methods of application for “6-ethoxy-2,3-dihydro-1H-indole-2,3-dione” are not mentioned, indole derivatives are generally used in drug formulations and administered to patients as part of their treatment regimen .

Antioxidant Activity

Scientific Field: Medical and Pharmaceutical Research

Methods of Application: While the specific methods of application for “6-ethoxy-2,3-dihydro-1H-indole-2,3-dione” are not mentioned, indole derivatives are generally used in drug formulations and administered to patients as part of their treatment regimen .

properties

IUPAC Name

6-ethoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGUKPZQIPNZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306883
Record name 1H-Indole-2,3-dione, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-2,3-dihydro-1H-indole-2,3-dione

CAS RN

1146290-20-1
Record name 1H-Indole-2,3-dione, 6-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2,3-dione, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Lal, A Chattree, SH Khan… - International Journal of …, 2014 - indianjournals.com
Tumors occur when cells divide and grow excessively in the body. New cells are created to replace older ones or to perform new functions. Cells that are damaged or no longer needed …
Number of citations: 2 www.indianjournals.com

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